molecular formula C24H18ClNO2 B11099543 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide

Cat. No.: B11099543
M. Wt: 387.9 g/mol
InChI Key: KCAQJPXEELEVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a naphthyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium naphthalen-1-olate to form 3-[(3-chlorobenzyl)oxy]naphthalene. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chlorobenzyl)oxy]-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H18ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H18ClNO2/c25-20-10-3-6-17(14-20)16-28-21-11-4-9-19(15-21)24(27)26-23-13-5-8-18-7-1-2-12-22(18)23/h1-15H,16H2,(H,26,27)

InChI Key

KCAQJPXEELEVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.